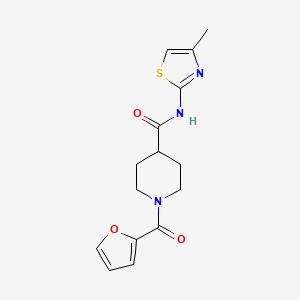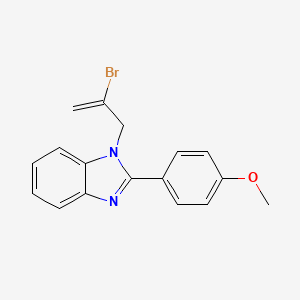![molecular formula C20H22N2O3 B5718584 N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide, also known as AF-16, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is not fully understood. However, it has been suggested that N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide inhibits the activity of certain enzymes and proteins involved in cell growth and replication. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to inhibit the activity of the protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathways, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the expression of certain genes involved in inflammation, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has also been shown to have low toxicity, making it a useful tool for studying the effects of PKC and MAPK inhibition. However, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has a short half-life, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. One area of research is the development of more effective synthesis methods for N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. Another area of research is the investigation of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide's potential therapeutic applications, particularly in the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide and its effects on various cellular pathways. Finally, the development of more soluble and stable forms of N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide could lead to its use as a therapeutic agent in the future.
Conclusion
In conclusion, N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been synthesized using various methods, and its mechanism of action has been extensively studied. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and replication. While N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has several advantages for lab experiments, it also has some limitations. Future research on N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide is needed to fully understand its potential therapeutic applications and to develop more effective forms of the compound.
Méthodes De Synthèse
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide can be synthesized using various methods, including the reaction of 2-furylboronic acid with 1-azepanecarboxylic acid to form an intermediate, which is then reacted with benzoyl chloride to form N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide. Another method involves the reaction of 2-furylboronic acid with 1-azepanecarboxylic acid in the presence of a palladium catalyst to form an intermediate, which is then reacted with benzoyl chloride to form N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide.
Applications De Recherche Scientifique
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(16-9-4-3-5-10-16)21-18(15-17-11-8-14-25-17)20(24)22-12-6-1-2-7-13-22/h3-5,8-11,14-15H,1-2,6-7,12-13H2,(H,21,23)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKAGNHYHKYWHG-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

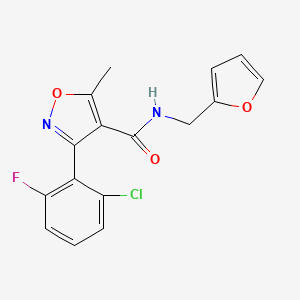
![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
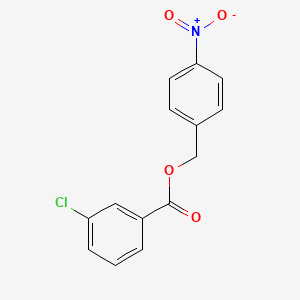
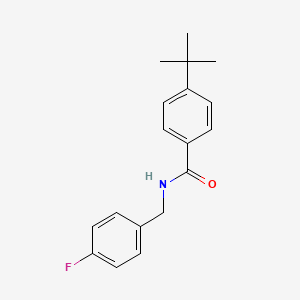

![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)


![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5718587.png)
